
Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate is a chemical compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol . This compound features a furan ring substituted with an azepane group and an ethyl carbamate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate typically involves the reaction of 5-(azepan-2-yl)furan-2-carbaldehyde with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The azepane group can be reduced to form different amine derivatives.
Substitution: The ethyl carbamate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the azepane group can yield various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The furan ring and azepane group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate include:
Furan-2-carboxylic acid: A simpler furan derivative with different chemical properties.
Azepane derivatives: Compounds with similar azepane groups but different substituents.
Ethyl carbamate derivatives: Compounds with similar ethyl carbamate moieties but different core structures.
Uniqueness
This compound is unique due to its combination of a furan ring, azepane group, and ethyl carbamate moiety.
Eigenschaften
Molekularformel |
C14H22N2O3 |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
ethyl N-[[5-(azepan-2-yl)furan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-2-18-14(17)16-10-11-7-8-13(19-11)12-6-4-3-5-9-15-12/h7-8,12,15H,2-6,9-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
JEIHOKHIEAQKMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCC1=CC=C(O1)C2CCCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


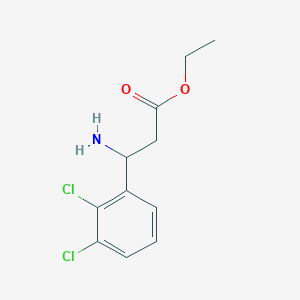
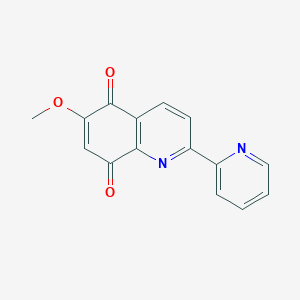


![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
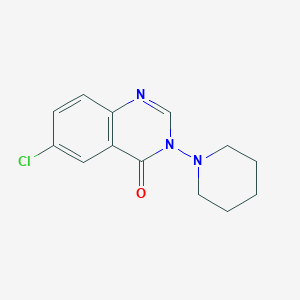

![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
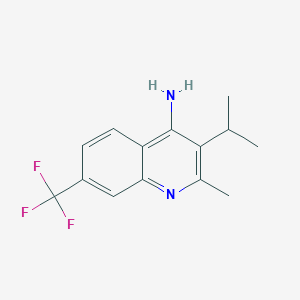
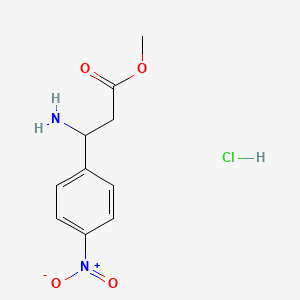
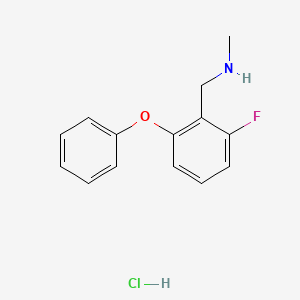
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)
